
Methyl 4-formylthiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formylthiazole-2-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a formyl group at the 4-position and a carboxylate ester at the 2-position of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formylthiazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as thioamides and α-haloketones.
Cyclization Reaction: The thioamide reacts with the α-haloketone under basic conditions to form the thiazole ring.
Formylation: The thiazole intermediate is then subjected to formylation, often using formic acid or formylating agents like Vilsmeier-Haack reagent.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-formylthiazole-2-carboxylic acid.
Reduction: Methyl 4-hydroxymethylthiazole-2-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-formylthiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiazole derivatives, which are valuable in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound finds use in the synthesis of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-formylthiazole-2-carboxylate depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular signaling pathways and promoting cell death.
Comparaison Avec Des Composés Similaires
Methyl 2-methylthiazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 2-bromothiazole-4-carboxylate: Contains a bromine atom at the 2-position instead of a formyl group.
2-Methylthiazole-4-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.
Uniqueness: Methyl 4-formylthiazole-2-carboxylate is unique due to the presence of both a formyl group and an ester group on the thiazole ring. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H5NO3S |
|---|---|
Poids moléculaire |
171.18 g/mol |
Nom IUPAC |
methyl 4-formyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-7-4(2-8)3-11-5/h2-3H,1H3 |
Clé InChI |
ZJRNFMYWULSTGC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)

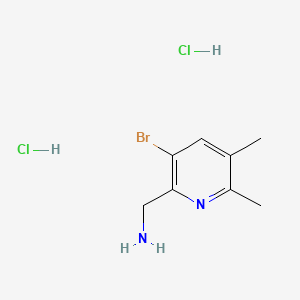

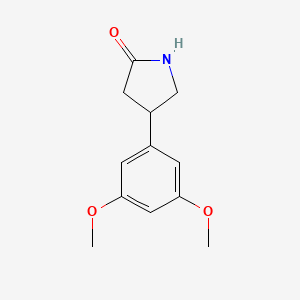
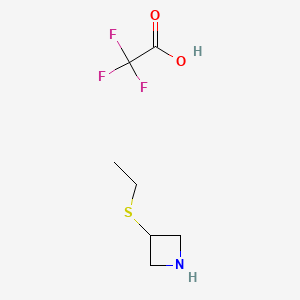
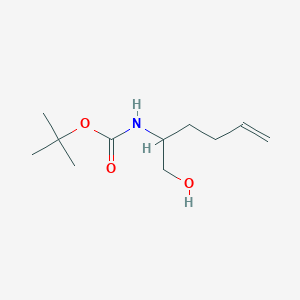


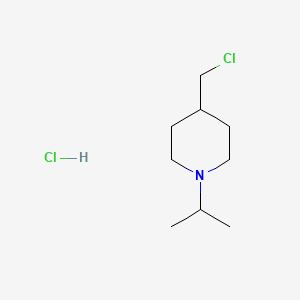

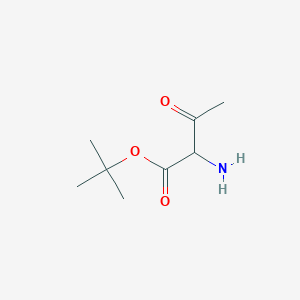
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
